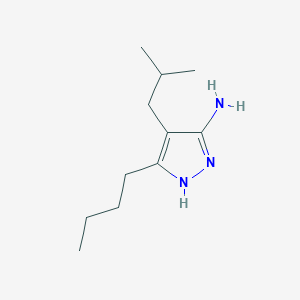
Rac-(2r,6r)-4-benzyl-6-methylmorpholine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(2r,6r)-4-benzyl-6-methylmorpholine-2-carbohydrazide is a chemical compound with a complex structure that includes a morpholine ring substituted with benzyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(2r,6r)-4-benzyl-6-methylmorpholine-2-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-benzyl-6-methylmorpholine with hydrazine hydrate under controlled conditions to form the carbohydrazide derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely. Purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Rac-(2r,6r)-4-benzyl-6-methylmorpholine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halides (e.g., bromine, chlorine) in the presence of a base, amines in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Rac-(2r,6r)-4-benzyl-6-methylmorpholine-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Rac-(2r,6r)-4-benzyl-6-methylmorpholine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger specific cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Rac-(2r,6r)-4-benzyl-6-methylmorpholine-2-carbohydrazide can be compared with other similar compounds to highlight its uniqueness:
Rac-(2r,6r)-4-benzyl-6-methylmorpholine-2-carboxylic acid hydrochloride: Similar structure but different functional group, leading to different chemical properties and applications.
Rac-(2r,6r)-6-methylpiperidin-2-ylmethanamine dihydrochloride: Similar core structure but different substituents, resulting in distinct biological activities.
Rac-(2r,6r)-2-cyclopropyl-6-methylpiperidine hydrochloride:
Properties
Molecular Formula |
C13H19N3O2 |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
(2R,6R)-4-benzyl-6-methylmorpholine-2-carbohydrazide |
InChI |
InChI=1S/C13H19N3O2/c1-10-7-16(8-11-5-3-2-4-6-11)9-12(18-10)13(17)15-14/h2-6,10,12H,7-9,14H2,1H3,(H,15,17)/t10-,12-/m1/s1 |
InChI Key |
WOGUXPOXPGGVPB-ZYHUDNBSSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C(=O)NN)CC2=CC=CC=C2 |
Canonical SMILES |
CC1CN(CC(O1)C(=O)NN)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


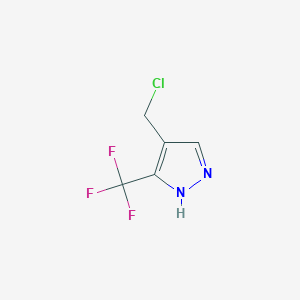
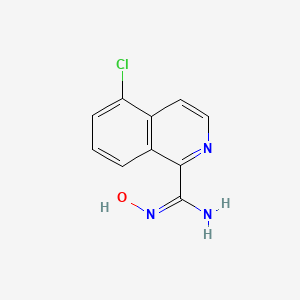
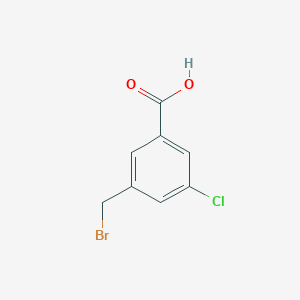
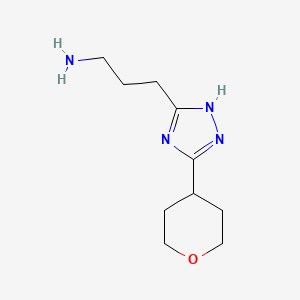
![2-(4,4-difluorocyclohexyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-3H-imidazo[4,5-c]pyridin-6-amine](/img/structure/B13643924.png)
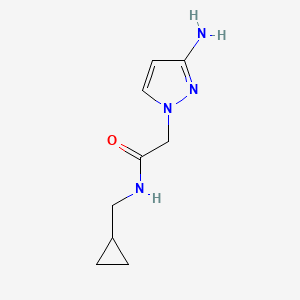
![4-tert-butyl-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid](/img/structure/B13643933.png)
![2-Oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13643934.png)
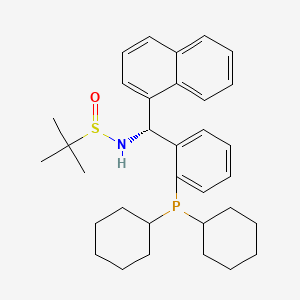
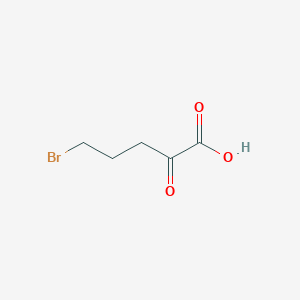


![5-[2-[4-[3,5-bis[4-[2-(3-tert-butyl-5-formyl-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-3-tert-butyl-2-hydroxybenzaldehyde](/img/structure/B13643958.png)
